N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]heptanamide
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Overview
Description
N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]heptanamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]heptanamide typically involves the following steps:
Formation of the Thiadiazole Ring: The starting material, 4-methoxybenzoic acid, is reacted with thiosemicarbazide under acidic conditions to form the 1,3,4-thiadiazole ring.
Introduction of the Heptanamide Chain: The thiadiazole intermediate is then acylated with heptanoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]heptanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The thiadiazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the thiadiazole ring can lead to the formation of a dihydrothiadiazole derivative.
Scientific Research Applications
N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]heptanamide has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: Thiadiazole derivatives are used in the development of organic semiconductors and photovoltaic materials.
Biological Studies: The compound’s interactions with biological macromolecules make it a valuable tool for studying enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]heptanamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit monoamine oxidase A (MAO-A), an enzyme involved in the degradation of neurotransmitters . This inhibition leads to increased levels of neurotransmitters, which can have antidepressant effects. Additionally, the compound may interact with other enzymes and receptors, contributing to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
5-(4-methoxyphenyl)-1H-indole: This compound shares the 4-methoxyphenyl group but has an indole ring instead of a thiadiazole ring.
5-(4-methoxyphenyl)-1H-imidazole: Similar to the indole derivative, this compound has an imidazole ring.
Uniqueness
N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]heptanamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. The combination of the 4-methoxyphenyl group and the heptanamide chain further enhances its potential as a versatile compound in various research fields.
Properties
Molecular Formula |
C16H21N3O2S |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]heptanamide |
InChI |
InChI=1S/C16H21N3O2S/c1-3-4-5-6-7-14(20)17-16-19-18-15(22-16)12-8-10-13(21-2)11-9-12/h8-11H,3-7H2,1-2H3,(H,17,19,20) |
InChI Key |
DGOUUNHKMCYBTL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)NC1=NN=C(S1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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